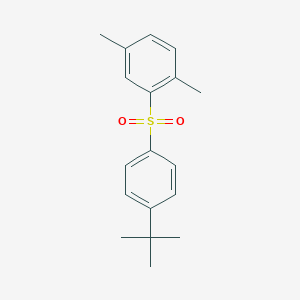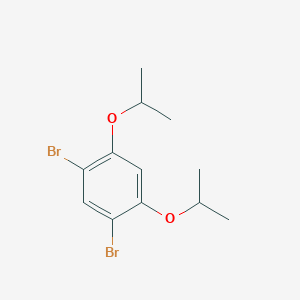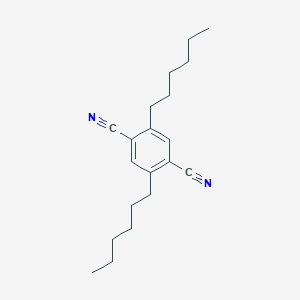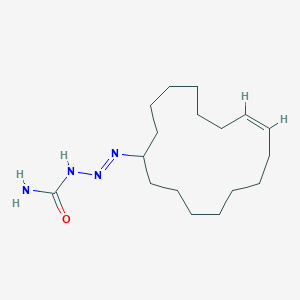![molecular formula C17H16O4S3 B296069 Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DPD, is a chemical compound that has been extensively studied for its potential uses in scientific research. DPD is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and structural properties.
作用機序
The mechanism of action of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has antioxidant activity and can protect cells from oxidative stress. Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate can protect against liver damage and can improve glucose tolerance in diabetic mice.
実験室実験の利点と制限
One advantage of using Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and structural properties, which make it a useful component of organic electronics and materials science research. Another advantage is its potential uses as an antioxidant and as a modulator of cellular signaling pathways in biochemistry research. However, one limitation of using Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of the electronic and structural properties of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate and its potential uses in organic electronics and materials science. In biochemistry, future research could focus on the mechanisms of action of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate and its potential uses as an antioxidant and as a modulator of cellular signaling pathways. Finally, future research could explore the potential uses of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in medical applications, such as the treatment of cancer and diabetes.
合成法
The synthesis of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves several steps, including the reaction between 5-phenyl-1,2-dithiole-3-thione and diethyl oxalate to form diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential uses in a variety of scientific fields, including organic electronics, materials science, and biochemistry. In organic electronics, Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been used as a component of organic field-effect transistors and organic light-emitting diodes due to its unique electronic properties. In materials science, Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential use as a molecular wire and as a component of molecular switches. In biochemistry, Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential uses as an antioxidant and as a modulator of cellular signaling pathways.
特性
分子式 |
C17H16O4S3 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
diethyl 7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4S3/c1-3-20-16(18)14-13-10-12(11-8-6-5-7-9-11)22-24(13)23-15(14)17(19)21-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
SPKYZBNYPCIRNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)




![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)